molecular formula C10H11NO2 B1208349 5,6-Méthylènedioxy-2-aminoindan CAS No. 132741-81-2

5,6-Méthylènedioxy-2-aminoindan

Numéro de catalogue: B1208349
Numéro CAS: 132741-81-2
Poids moléculaire: 177.2 g/mol
Clé InChI: FQDRMHHCWZAXJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

5,6-Methylenedioxy-2-aminoindane plays a significant role in biochemical reactions by selectively releasing serotonin. It inhibits the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates its selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and 5,6-Methylenedioxy-2-aminoindane, greater extracellular concentrations of monoamine neurotransmitters, most significantly serotonin, were observed .

Cellular Effects

5,6-Methylenedioxy-2-aminoindane influences various types of cells and cellular processes by selectively releasing serotonin in the brain. This compound has little effect on dopamine or noradrenaline levels, producing empathogenic effects without any stimulant action . It has been shown to increase blood pressure similar to 125 mg of MDMA but does not increase heart rate or body temperature . Additionally, it increases cortisol and prolactin levels .

Molecular Mechanism

At the molecular level, 5,6-Methylenedioxy-2-aminoindane exerts its effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased extracellular concentrations of these neurotransmitters, particularly serotonin . The chemical structure of 5,6-Methylenedioxy-2-aminoindane is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Methylenedioxy-2-aminoindane have been observed to change over time. The compound is stable and does not degrade quickly. In in vitro and in vivo studies, it has been shown to produce long-term effects on cellular function, including increased extracellular concentrations of serotonin . The compound remains detectable in serum for at least 4 days and in urine for at least 6 days .

Dosage Effects in Animal Models

Metabolic Pathways

The metabolism of 5,6-Methylenedioxy-2-aminoindane involves oxidative demethylenation followed by O-methylation and N-acetylation . These pathways give rise to five metabolites, namely, 5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-5,6-methylenedioxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane . The main portion of administered 5,6-Methylenedioxy-2-aminoindane is excreted unchanged .

Transport and Distribution

5,6-Methylenedioxy-2-aminoindane is transported and distributed within cells and tissues by interacting with the serotonin transporter (SERT) . This interaction facilitates its selective release of serotonin in the brain . The compound is well-distributed in the body and remains detectable in serum and urine for several days .

Subcellular Localization

The subcellular localization of 5,6-Methylenedioxy-2-aminoindane is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin . This localization is crucial for its function as a selective serotonin releasing agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-2-aminoindane can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid . The synthetic route involves converting the acid to its acid chloride, which is then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with hydrochloric acid affords the hydroxyimino ketone . This intermediate is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes with optimizations for scale, yield, and purity. Industrial processes would also incorporate stringent safety and environmental controls.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Methylenedioxy-2-aminoindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert intermediates to the desired aminoindane.

    Substitution: Substitution reactions can modify the functional groups attached to the indane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon in glacial acetic acid with catalytic sulfuric acid is used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction and substitution can produce various substituted aminoindanes.

Activité Biologique

5,6-Methylenedioxy-2-aminoindane (MDAI) is an entactogen and a member of the aminoindane family, structurally related to MDMA (3,4-methylenedioxymethamphetamine). It has garnered attention for its psychoactive properties, pharmacological profile, and potential risks associated with its use. This article provides a comprehensive overview of MDAI's biological activity, including its pharmacokinetics, effects on behavior, toxicity, and comparative analysis with other compounds.

MDAI's chemical structure allows it to function primarily as a selective serotonin and norepinephrine releasing agent (SNRA) . It exhibits a unique mechanism of action by preferentially inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) while having a lesser effect on dopamine (DA) transporters. This selectivity is crucial in understanding its empathogenic effects and potential side effects.

Compound Reuptake Inhibition Selectivity
MDAISERT > NET > DATModerate
MDMASERT > DAT > NETHigh
5-IAISERT > NET > DATModerate

Pharmacokinetics

Research indicates that MDAI has rapid pharmacokinetics. In studies involving Wistar rats, maximum serum concentrations were observed approximately 30 minutes post-administration, with significant accumulation in lung tissues. The brain-to-serum ratio was found to be around 4, indicating a strong affinity for central nervous system tissues .

Key Pharmacokinetic Findings:

  • Peak Concentration : Achieved within 30 minutes.
  • Half-Life : Effects diminish significantly after 6 hours.
  • Tissue Accumulation : Notably high in lung tissue.

Behavioral Effects

MDAI has been shown to produce various behavioral effects that mimic those of MDMA but with distinct characteristics. In controlled studies, MDAI administration resulted in increased exploratory behavior and signs of serotonin syndrome at higher doses. The drug also disrupted prepulse inhibition (PPI), indicating potential impacts on sensory processing .

Observed Behavioral Effects:

  • Increased Exploratory Activity : Notable at doses of 5-40 mg/kg.
  • Serotonin Syndrome Symptoms : Including hyperthermia and perspiration.
  • Disruption of PPI : Significant at all tested doses.

Toxicity and Safety Profile

Despite its reputation as a non-neurotoxic alternative to ecstasy, MDAI poses significant risks. Acute toxicity studies have revealed that MDAI can lead to severe outcomes, including fatalities attributed to disseminated intravascular coagulopathy (DIC) and brain edema. The median lethal dose (LD50) was determined to be approximately 28.33 mg/kg via subcutaneous administration .

Summary of Toxicity Findings:

  • LD50 Values :
    • Subcutaneous: 28.33 mg/kg
    • Intravenous: 35 mg/kg
  • Acute Effects : Hyperthermia, perspiration, and behavioral changes consistent with serotonin toxicity.
  • Fatalities Reported : Linked to serotonin syndrome and overdose situations.

Comparative Analysis with Other Aminoindanes

MDAI is part of a broader class of compounds known as aminoindanes, which includes others like 5-iodoaminoindane (5-IAI). Comparative studies highlight differences in their pharmacological profiles:

Aminoindane Primary Action Serotonin Release Dopamine Release
MDAISNRAModerateLow
5-IAISNRAHighModerate

Case Studies

Several case studies have documented the adverse effects associated with MDAI use. Reports indicate instances of severe intoxication leading to hospitalization or death due to overdose. Notably, the first documented fatalities in the UK involved individuals who had consumed MDAI .

Propriétés

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRMHHCWZAXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157741
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-81-2
Record name MDAI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Methylenedioxy-2-aminoindane
Reactant of Route 2
5,6-Methylenedioxy-2-aminoindane
Reactant of Route 3
5,6-Methylenedioxy-2-aminoindane
Reactant of Route 4
5,6-Methylenedioxy-2-aminoindane
Reactant of Route 5
5,6-Methylenedioxy-2-aminoindane
Reactant of Route 6
5,6-Methylenedioxy-2-aminoindane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.